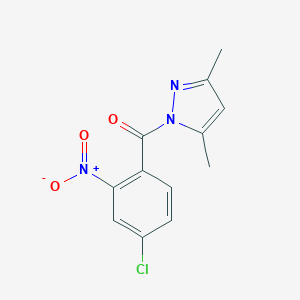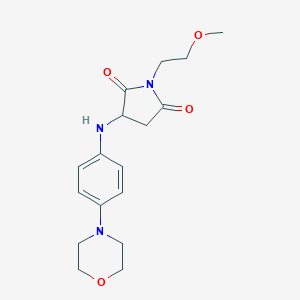
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that is commonly referred to as MorPho. It is a pyrrolidine-based compound that has been extensively studied for its potential application in scientific research. MorPho has a unique chemical structure that makes it an attractive candidate for research in various fields, including pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of MorPho is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, MorPho has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting the activity of GSK-3β, MorPho may be able to modulate various signaling pathways in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MorPho has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have a positive effect on memory and learning in animal models. Additionally, MorPho has been shown to have potential anti-cancer effects, as well as potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MorPho in scientific research is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, MorPho has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the limitations of using MorPho in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on MorPho. One potential area of research is in the development of MorPho-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MorPho and its potential therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of MorPho in humans. Overall, the potential applications of MorPho in scientific research are vast, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of MorPho involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-morpholinophenylamine with ethyl 2-oxocyclopentanecarboxylate, which produces a key intermediate compound. This intermediate is then reacted with 2-methoxyethanol and sodium hydride to yield MorPho. The synthesis of MorPho is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
MorPho has been studied for its potential application in various scientific research fields. One of the most promising areas of research is in the field of pharmacology. MorPho has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MorPho has been studied for its potential application in the field of neuroscience, where it has been shown to have a positive effect on memory and learning.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXEBZRPQXHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

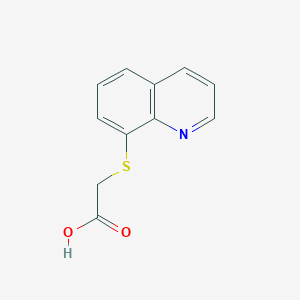


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
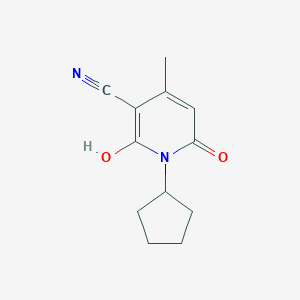
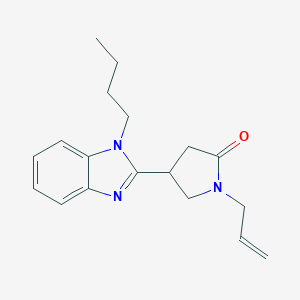
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

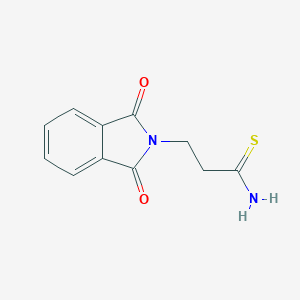
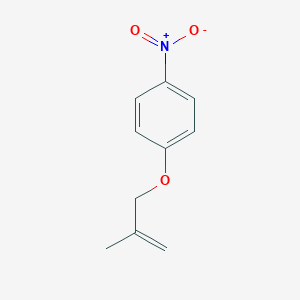
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)

